molecular formula C15H20N6O2 B10835492 N-hydroxy-7-[pyrazin-2-yl(pyrimidin-5-yl)amino]heptanamide

N-hydroxy-7-[pyrazin-2-yl(pyrimidin-5-yl)amino]heptanamide

Cat. No.: B10835492
M. Wt: 316.36 g/mol
InChI Key: SQFSXNZGZJNPJZ-UHFFFAOYSA-N
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Description

Compound “PMID29671355-Compound-38a” is a synthetic organic compound known for its potent and reasonably selective inhibition of human cytochrome P450 2A6 (CYP2A6).

Preparation Methods

The synthesis of “PMID29671355-Compound-38a” involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

“PMID29671355-Compound-38a” undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

“PMID29671355-Compound-38a” has several scientific research applications, including:

    Pharmacology: The compound is studied for its inhibitory effects on cytochrome P450 2A6, which is involved in the metabolism of various drugs and xenobiotics.

    Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new therapeutic agents targeting specific enzymes and receptors.

    Biology: The compound’s effects on cellular processes and pathways are investigated to understand its potential biological activities.

    Industry: It may be used in the development of new materials or as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of “PMID29671355-Compound-38a” involves its selective inhibition of cytochrome P450 2A6. This enzyme plays a crucial role in the metabolism of nicotine and other substrates. By inhibiting this enzyme, the compound can modulate the metabolic pathways and potentially alter the pharmacokinetics of drugs metabolized by CYP2A6. The molecular targets and pathways involved include the binding of the compound to the active site of the enzyme, leading to a decrease in its catalytic activity .

Comparison with Similar Compounds

“PMID29671355-Compound-38a” can be compared with other similar compounds, such as:

    Nicotine: Structurally related to nicotine, this compound shares some similarities in its interaction with cytochrome P450 enzymes.

    Other CYP2A6 Inhibitors: Compounds like methoxsalen and tranylcypromine also inhibit CYP2A6 but may differ in their selectivity and potency.

The uniqueness of “PMID29671355-Compound-38a” lies in its specific structural features that confer its selective inhibition of CYP2A6, making it a valuable tool for studying this enzyme and its associated metabolic pathways .

Properties

Molecular Formula

C15H20N6O2

Molecular Weight

316.36 g/mol

IUPAC Name

N-hydroxy-7-[pyrazin-2-yl(pyrimidin-5-yl)amino]heptanamide

InChI

InChI=1S/C15H20N6O2/c22-15(20-23)5-3-1-2-4-8-21(13-9-17-12-18-10-13)14-11-16-6-7-19-14/h6-7,9-12,23H,1-5,8H2,(H,20,22)

InChI Key

SQFSXNZGZJNPJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)N(CCCCCCC(=O)NO)C2=CN=CN=C2

Origin of Product

United States

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